molecular formula C8H10ClN B079778 2-(2-Chlorophenyl)ethylamine CAS No. 13078-80-3

2-(2-Chlorophenyl)ethylamine

Cat. No. B079778
CAS RN: 13078-80-3
M. Wt: 155.62 g/mol
InChI Key: RZBOMSOHMOVUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 2-(2-Chlorophenyl)ethylamine has been explored in several studies. For example, de Costa et al. (1992) synthesized and characterized a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which showed promise as sigma receptor ligands (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)ethylamine and its derivatives has been analyzed in various studies. For instance, Ramazani et al. (2019) conducted a single crystal X-ray structural analysis of two polymorphs of a related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions and studied for its properties. For example, de Costa et al. (1994) explored the synthesis and evaluation of related polyamines at sigma-1 and sigma-2 receptor subtypes (de Costa, He, Dominguez, Cutts, Williams, & Bowen, 1994).

Physical Properties Analysis

Studies such as those by Achutha et al. (2017) have characterized similar compounds' physical properties, including crystal and molecular structure through X-ray diffraction (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kumar Kariyappa, 2017).

Chemical Properties Analysis

The chemical properties of 2-(2-Chlorophenyl)ethylamine derivatives have also been a subject of interest. For example, Johnson et al. (2006) conducted a study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into its chemical behavior (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Scientific Research Applications

  • Antitrypanosomal Activity : Thiazol-2-ethylamine, related to 2-(2-Chlorophenyl)ethylamine, is reported to have significant antitrypanosomal activity, which is useful in treating sleeping sickness. QSAR models suggest that molecular fingerprints like N-piperidinyl and 2-fluorophenyl functions enhance this activity (Amin et al., 2017).

  • Enzymatic Resolution for Herbicide Synthesis : The kinetic resolution of 1-(4-chlorophenyl)ethylamine using Novozym 435, a commercial lipase, has been studied for the synthesis of a novel triazolopyrimidine herbicide (Zhang et al., 2018).

  • Sigma Receptor Ligand Synthesis : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, structurally related to 2-(2-Chlorophenyl)ethylamine, has been identified as a potent sigma receptor ligand. This finding is significant for understanding the functional role of sigma receptors and developing therapeutic agents (de Costa et al., 1992).

  • Enzymatic Kinetic Resolution in Organic Chemistry : The enzymatic kinetic resolution of (R)-1-(2-Naphthyl)ethylamine, related to 2-(2-Chlorophenyl)ethylamine, demonstrates its importance in organic synthesis processes (Fu et al., 2012).

  • SPECT Imaging Agents Development : Derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have been synthesized for potential use in Single Photon Emission Computed Tomography (SPECT) imaging, targeting sigma-1 and sigma-2 binding sites (He et al., 1993).

  • Anticancer Activity : Gold(I) complexes of 2-(diphenylphosphanyl)ethylamine, a compound related to 2-(2-Chlorophenyl)ethylamine, have shown significant in vitro cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Sulaiman et al., 2016).

  • Urotensin-II Receptor Agonism : 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, structurally similar to 2-(2-Chlorophenyl)ethylamine, has been identified as a nonpeptide agonist of the urotensin-II receptor, which is a potential drug lead (Croston et al., 2002).

  • Antidepressant Activity : Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have indicated their potential for antidepressant activity, highlighting the relevance of similar structures in pharmaceutical research (Yardley et al., 1990).

  • Electrochemical Synthesis of N-Substituted 1-Aminoindoles : Electrogenerated N-substituted 2-(ortho-nitrosophenyl)ethylamines have been used in the synthesis of 1-aminoindoles, demonstrating the utility of similar structures in electrochemical methodologies (Frontana-Uribe et al., 1999).

  • Selective Sigma-2 Receptor Ligands : Polyamines based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have shown significant binding characteristics at sigma-1 and sigma-2 receptor subtypes, which is important for developing selective ligands for these receptors (de Costa et al., 1994).

Safety And Hazards

2-(2-Chlorophenyl)ethylamine is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-(2-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBOMSOHMOVUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156741
Record name 2-Chloro-2-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)ethylamine

CAS RN

13078-80-3
Record name 2-(2-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLOROPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)ethylamine
Reactant of Route 2
2-(2-Chlorophenyl)ethylamine
Reactant of Route 3
2-(2-Chlorophenyl)ethylamine
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)ethylamine
Reactant of Route 5
2-(2-Chlorophenyl)ethylamine
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenyl)ethylamine

Citations

For This Compound
27
Citations
C Esteve, B Vidal - Tetrahedron letters, 2002 - Elsevier
A straightforward synthesis of diversely substituted sulfamides is described. The reaction of sulfamoylating agent 1 with solid-phase bound amines to give polymer bound BOC …
Number of citations: 25 www.sciencedirect.com
T NAKAJIMA, S NAKAJIMA, T IZAWA… - Chemical and …, 1994 - jstage.jst.go.jp
A new series of cyanoamidines, N-arylalkyl-N'-cyano-3-pyridinecarboxyamidines was synthesized and evaluated for inhibitory effects on 40 mM KCl-induced contraction and …
Number of citations: 13 www.jstage.jst.go.jp
J Liu, Y Sato, F Yang, AJ Kukor, JE Hein - Chemistry‐Methods, 2022 - Wiley Online Library
Automated chemical synthesizers have become more common in recent years but struggle to apply rigid procedures to broad substrate scopes. We have developed an adaptive auto‐…
M Langlois, B Bremont, S Shen, A Poncet… - Journal of medicinal …, 1995 - ACS Publications
New melatonin-like agents were designed from the frameworks of 2, 5-dimethoxyphenethylamine, an important structural moiety for the 5-HTreceptor, and (2-methoxynaphthyl)-…
Number of citations: 63 pubs.acs.org
H Zhang, Q Cai, D Ma - The Journal of organic chemistry, 2005 - ACS Publications
CuI-catalyzed coupling reaction of electron-deficient aryl iodides with aliphatic primary amines occurs at 40 C under the promotion of N-methylglycine. Using l-proline as the promoter, …
Number of citations: 826 pubs.acs.org
AH Lewin, HA Navarro, SW Mascarella - Bioorganic & medicinal chemistry, 2008 - Elsevier
A cell line in which RD-HGA16 cells were stably transfected with the hTAAR 1 receptor was created and utilized to carry out a systematic evaluation of a series of β-phenethylamines. …
Number of citations: 33 www.sciencedirect.com
JL O'Connell, JS Simpson, PG Dumanski… - Organic & …, 2006 - pubs.rsc.org
The aromatic halogenation of simple alkylbenzenes with chlorine proceeds smoothly in acetic acid but is much less efficient in less polar solvents. By contrast chlorination of ω-…
Number of citations: 18 pubs.rsc.org
DC Han, YH Tan, WC Wu, YK Li, YZ Tang… - Inorganic …, 2021 - ACS Publications
A novel organic–inorganic hybrid perovskite crystal, [ClC 6 H 4 (CH 2 ) 2 NH 3 ] 2 CuBr 4 (1), having experienced an invertible high-temperature phase transition near T c (the Curie …
Number of citations: 9 pubs.acs.org
G Ferry, C Ubeaud, C Dauly, J Mozo, S Guillard… - Protein expression and …, 2004 - Elsevier
Melatonin is synthesized by a series of enzymes, the penultimate one, serotonin N-acetyltransferase, catalyzing the limiting reaction. In the present study, we compared the recombinant …
Number of citations: 17 www.sciencedirect.com
S Gastaldi, V Boscaro, E Gianquinto, CF Sandall… - Molecules, 2021 - mdpi.com
In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, we used a pharmacophore-hybridization strategy by combining the structure of the acrylic acid …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.